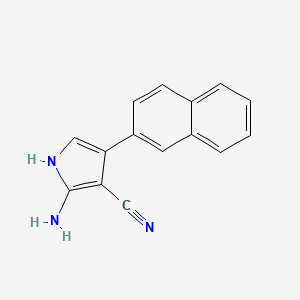

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a naphthalene moiety, and a cyano group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-naphthylamine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrole derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation reagents or Friedel-Crafts acylation conditions can be employed.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile has been explored for its potential pharmacological properties. The pyrrole ring is known for its biological activity, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Techniques

A notable method includes the multicomponent reaction involving aminoacetophenone sulfonamides and cyanoacetic acid derivatives, which can yield highly functionalized pyrroles . This approach highlights the compound's role in constructing diverse chemical scaffolds.

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.

Potential Applications

Research has suggested that this compound can be integrated into polymer matrices to enhance electrical conductivity and stability, which is crucial for developing advanced electronic devices .

Data Table: Comparative Applications of Pyrrole Derivatives

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential anticancer activity against cell lines |

| 5-Pyrrolidinone derivatives | Organic Synthesis | Effective building blocks for complex molecules |

| Conductive polymers based on pyrrole derivatives | Materials Science | Enhanced electrical properties in polymer matrices |

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

2-Amino-4-(phenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a phenyl group instead of a naphthalene moiety.

2-Amino-4-(thienyl)-1H-pyrrole-3-carbonitrile: Contains a thiophene ring instead of naphthalene.

Uniqueness: 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can lead to different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Actividad Biológica

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile (CAS Number: 338400-97-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly focusing on its role in medicinal chemistry.

Molecular Characteristics

The molecular formula of this compound is C15H11N3, with a molecular weight of approximately 233.27 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C15H11N3 |

| Molecular Weight | 233.268 g/mol |

| LogP | 3.87 |

| Polar Surface Area | 65.60 Ų |

These properties suggest that the compound may have favorable lipophilicity and bioavailability, which are critical for drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often incorporate cyclization reactions that facilitate the formation of the pyrrole ring, followed by functionalization to introduce the naphthyl and amino groups.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. A related study demonstrated that modifications in the side groups of pyrrole derivatives could enhance their interaction with ATP-binding sites on growth factor receptors, leading to reduced tumor growth in vitro and in vivo models .

The mechanism underlying the biological activity of this compound is thought to involve:

- Inhibition of Kinases : Similar compounds have been shown to interact with kinases such as EGFR and VEGFR2, disrupting signaling pathways essential for tumor growth and survival.

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics which may contribute to their cytotoxic effects .

Case Studies

Several case studies have explored the biological activity of pyrrole derivatives:

- Study on Antitumor Activity : A study synthesized various pyrrole derivatives and tested their effects on cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

- In Silico Docking Studies : Molecular docking simulations have shown that this compound could effectively bind to the active sites of several kinases, suggesting potential as a lead compound for further drug development .

Propiedades

IUPAC Name |

2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9,18H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUAUIDSXJHFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377074 |

Source

|

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338400-97-8 |

Source

|

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.